molecular formula C16H12N4O4S2 B2813254 N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921520-36-7

N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2813254
CAS RN: 921520-36-7
M. Wt: 388.42
InChI Key: MOHQHBCANZKNHS-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazole derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They appear in various antibiotics and are used as an antidepressant drug, antiulcer agent, anti-inflammatory drug, HIV/AIDS drug, and cancer treatment drug .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The thiazole ring in this compound has been associated with antitumor and cytotoxic effects. Researchers have synthesized derivatives of this scaffold and evaluated their impact on cancer cells. For instance, reports the cytotoxicity of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides against prostate cancer cells. Further investigations into its mechanism of action and potential clinical applications are warranted.

Anticonvulsant Potential

Thiazoles have been studied as potential anticonvulsants. While this compound’s specific anticonvulsant activity remains unexplored, its thiazole scaffold suggests a role in modulating neuronal excitability. Investigating its effects in animal models of epilepsy could provide valuable insights.

Safety And Hazards

While the specific safety and hazards for “N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” are not mentioned in the retrieved papers, some thiazole derivatives can be considered safe anti-inflammatory agents .

Future Directions

Thiazoles have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . In recent years, thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields . Thus, there is a lot of potential for future research in this area.

properties

IUPAC Name

N-[4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S2/c21-13(19-15-17-3-4-25-15)6-10-7-26-16(18-10)20-14(22)9-1-2-11-12(5-9)24-8-23-11/h1-5,7H,6,8H2,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHQHBCANZKNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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